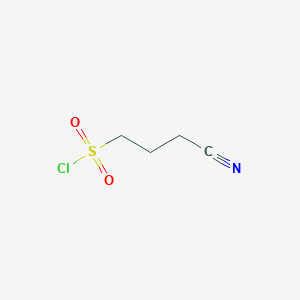

3-Cyanopropane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Modern Organic Synthesis

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis due to its high reactivity as an electrophile. fiveable.me This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me Consequently, sulfonyl chlorides are widely employed as key intermediates for synthesizing a broad range of sulfur-containing compounds. magtech.com.cnquora.com

Their most prominent application is in the preparation of sulfonamides, which are formed through a reaction with primary or secondary amines. fiveable.mesigmaaldrich.com The sulfonamide linkage is a critical structural motif found in a vast array of biologically active compounds and pharmaceuticals. fiveable.menih.gov Beyond sulfonamides, sulfonyl chlorides react with alcohols to form sulfonate esters, which are themselves useful intermediates in various synthetic transformations. fiveable.me They are also used to introduce the sulfonyl group into molecules for other purposes, such as in the synthesis of dyes, pigments, and as initiators for certain types of polymerization. quora.com The ability to readily engage with a wide variety of nucleophiles makes sulfonyl chlorides exceptionally powerful and versatile electrophiles for creating complex molecules. sigmaaldrich.comnih.gov

Strategic Importance of Nitrile-Functionalized Organic Compounds

Nitrile-functionalized organic compounds, characterized by the presence of a cyano (-C≡N) group, are of immense strategic importance in organic chemistry. nih.govnumberanalytics.com The unique electronic structure of the nitrile group, which has a carbon-nitrogen triple bond, makes it a versatile functional handle that can be transformed into numerous other valuable functionalities. nih.govnumberanalytics.com The electronegative nitrogen atom polarizes the triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me

Nitriles serve as crucial precursors for the synthesis of primary amines through reduction, carboxylic acids via hydrolysis, and ketones by reaction with Grignard reagents. numberanalytics.comfiveable.me This versatility makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comteachy.ai Furthermore, the nitrile group's unique reactivity profile allows it to participate in a variety of cycloaddition reactions and to act as a directing group in C-H bond functionalization, enabling the efficient construction of complex carbocyclic and heterocyclic systems. nih.gov The combination of stability and diverse reactivity makes the nitrile group a highly valued component in the strategic planning of multi-step syntheses. numberanalytics.com

Overview of Bifunctional Reagents in Chemical Research

Bifunctional reagents are molecules that possess two distinct reactive centers. iupac.org These reagents have become increasingly important in organic synthesis because they allow for the construction of complex molecular architectures in a more efficient and atom-economical manner. nih.govresearchgate.net By incorporating two reactive sites within a single molecule, chemists can perform sequential or simultaneous reactions to build molecular complexity rapidly, often reducing the number of synthetic steps required compared to traditional linear syntheses. iupac.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyanopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2S/c5-9(7,8)4-2-1-3-6/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVSSIRXMQCMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297781 | |

| Record name | 3-Cyano-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-29-6 | |

| Record name | 3-Cyano-1-propanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyanopropane 1 Sulfonyl Chloride

Oxidative Chlorination Routes

Oxidative chlorination involves the simultaneous oxidation of a sulfur atom and its chlorination to form the sulfonyl chloride group. This can be achieved starting from various precursors, including those already containing sulfur or by introducing the sulfonyl chloride group directly onto an alkyl chain.

A common and effective strategy involves the oxidative chlorination of organosulfur compounds where the sulfur is at a lower oxidation state, such as in thiols, disulfides, or isothiourea salts.

The direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides is a fundamental transformation in organosulfur chemistry. For the synthesis of 3-Cyanopropane-1-sulfonyl chloride, this would involve the oxidation of 3-cyanopropane-1-thiol or bis(3-cyanopropyl) disulfide. Various oxidizing systems can accomplish this transformation. A prevalent method involves treating the thiol or disulfide with an excess of a chlorinating agent in an aqueous medium. Reagents such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst or aqueous chlorine are effective. researchgate.netresearchgate.net

The general reaction proceeds by oxidizing the sulfur species to a sulfenyl chloride (RSCl) intermediate, which is then further oxidized and chlorinated in subsequent steps to yield the final sulfonyl chloride (RSO₂Cl). The presence of water is crucial for the hydrolysis and oxidation sequence.

| Precursor | Reagent System | Key Features |

| 3-Cyanopropane-1-thiol | NCS / aq. HCl / MeCN | Controlled reaction, good yields. researchgate.net |

| bis(3-cyanopropyl) disulfide | Aqueous Chlorine (Cl₂) | Potent, but less selective and hazardous. |

| 3-Cyanopropane-1-thiol | H₂O₂ / ZrCl₄ | Efficient, high purity, avoids harsh reagents. researchgate.net |

A highly practical and efficient route to alkanesulfonyl chlorides involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method avoids the handling of volatile and malodorous thiols. The process begins with the reaction of an alkyl halide, in this case, a 4-halobutyronitrile, with thiourea (B124793) to form the stable, non-volatile S-(3-cyanopropyl)isothiouronium salt.

This salt is then subjected to oxidative chlorination. N-Chlorosuccinimide (NCS) is a commonly used reagent for this step, offering mild reaction conditions and producing the water-soluble byproduct succinimide (B58015), which simplifies purification. organic-chemistry.org Alternative, environmentally benign oxidants like sodium hypochlorite (B82951) (bleach) have also been successfully employed. organic-chemistry.org This method is noted for its operational simplicity, use of readily available reagents, and high yields. organic-chemistry.org

| Precursor | Reagent | Oxidant | Solvent | Yield |

| 4-Chlorobutyronitrile | Thiourea | NCS | Acetonitrile (B52724)/Water | Good to Excellent |

| 4-Bromobutyronitrile | Thiourea | NaClO₂ | Acetonitrile/Water | High |

| 4-Chlorobutyronitrile | Thiourea | Bleach (NaOCl) | Dichloromethane/Water | High |

N-Chlorosuccinimide (NCS) is a versatile reagent for the oxidative chlorination of various sulfur-containing compounds to sulfonyl chlorides. researchgate.net The reaction mechanism typically involves the initial formation of a sulfenyl chloride, which undergoes further oxidation. While various solvent systems have been documented for NCS-mediated oxidations, including aqueous acetonitrile and acetic acid, the use of alcohols like tert-butanol (B103910) (t-BuOH) can influence the reaction pathway. researchgate.netnih.gov

Alcohols can participate in the reaction, and in some cases, catalyze the release of chlorine from NCS, particularly in the presence of acid. ed.ac.uk However, a specific, standardized procedure designated as the "NCS/t-BuOH system" for the synthesis of this compound is not prominently featured in the literature as a distinct named reaction. The general principle relies on the ability of NCS to act as a chlorine source in a suitable solvent. The choice of solvent can affect reaction rates and selectivity, but the fundamental transformation remains the oxidation of the sulfur center.

Direct chlorosulfonation involves the reaction of an alkane with reagents like chlorosulfonic acid or a mixture of sulfur dioxide and chlorine, typically under free-radical conditions initiated by UV light. This method, known as the Reed reaction, introduces a sulfonyl chloride group onto an alkyl chain.

However, for a substrate like butyronitrile (B89842), this reaction is expected to be non-selective. The reaction would likely yield a mixture of isomers, with substitution occurring at various positions along the propyl chain, as well as potential reactions involving the nitrile group. Consequently, direct chlorosulfonation of an unactivated alkyl nitrile like butyronitrile is generally not a preferred method for the specific synthesis of this compound due to the lack of regiochemical control.

From Sulfur-Containing Precursors

Conversion from Sulfonic Acid Derivatives

An alternative major pathway to this compound is through the conversion of a pre-formed sulfonic acid or its salt. This two-step approach involves first synthesizing 3-cyanopropane-1-sulfonic acid and then converting it to the target sulfonyl chloride.

The sulfonic acid precursor can be prepared by methods such as the strong oxidation of 3-cyanopropane-1-thiol (using oxidants like hydrogen peroxide or potassium permanganate) or by the reaction of a 4-halobutyronitrile with a sulfite (B76179) salt, such as sodium sulfite. nih.gov

Once the sulfonic acid or its salt is obtained, it can be converted to the sulfonyl chloride using various standard chlorinating agents. nih.govresearchgate.net

| Precursor | Chlorinating Agent | Key Features |

| 3-Cyanopropane-1-sulfonic acid | Thionyl chloride (SOCl₂) / DMF (cat.) | Common, effective, generates gaseous byproducts. nih.gov |

| Sodium 3-cyanopropane-1-sulfonate | Phosphorus pentachloride (PCl₅) | Powerful reagent, effective for salts. chemicalbook.comgoogle.com |

| 3-Cyanopropane-1-sulfonic acid | Cyanuric chloride | Mild conditions, avoids harsh acidic reagents. researchgate.net |

This approach is advantageous as it separates the formation of the carbon-sulfur bond and the installation of the reactive sulfonyl chloride group into two distinct stages, often allowing for better control and purification of intermediates.

From Sulfonic Acids or Their Salts

A conventional and widely employed method for synthesizing sulfonyl chlorides is the direct chlorination of the corresponding sulfonic acids or their salts. google.comresearchgate.net This transformation is typically achieved using common chlorinating agents. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H) are effective but are often noxious and can lead to harsh reaction conditions and the generation of acidic byproducts. google.comsemanticscholar.org

An alternative, milder approach involves the use of cyanuric chloride. researchgate.netsemanticscholar.org In this procedure, the sodium salt of the sulfonic acid (e.g., sodium 3-cyanopropane-1-sulfonate) is reacted with cyanuric chloride in an appropriate solvent. This method avoids some of the more hazardous reagents and can be more tolerant of sensitive functional groups within the substrate. researchgate.netorganic-chemistry.org

Table 1: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often used as solvent, reflux | Readily available, effective | Generates HCl and SO₂ gas, corrosive |

| Phosphorus Pentachloride (PCl₅) | Solid reagent, often in inert solvent | Powerful chlorinating agent | Solid handling required, produces POCl₃ byproduct |

From Sulfonamides via Late-Stage Functionalization

In scenarios where a molecule is built with a stable sulfonamide group, converting it back to a highly reactive sulfonyl chloride at a late stage of a synthetic sequence can be highly advantageous. This "late-stage functionalization" allows for the diversification of complex molecules. nih.govnih.gov

A recently developed method enables the conversion of primary sulfonamides to sulfonyl chlorides under mild conditions. nih.gov The process utilizes a pyrylium (B1242799) salt, Pyry-BF₄, as an activating agent for the otherwise poorly nucleophilic sulfonamide NH₂ group, with magnesium chloride (MgCl₂) serving as the chloride source. nih.govnih.gov This reaction proceeds efficiently and demonstrates high selectivity, tolerating a wide array of sensitive functional groups, making it ideal for complex substrates. nih.gov The reaction capitalizes on the ability of the pyrylium reagent to activate the sulfonamide, facilitating the formation of the sulfonyl chloride, which is one of the most useful electrophiles in organic synthesis. nih.gov

Table 2: Conditions for Late-Stage Sulfonyl Chloride Formation from Sulfonamides

| Component | Role | Stoichiometry (Equivalents) |

|---|---|---|

| Sulfonamide | Starting Material | 1.0 |

| Pyry-BF₄ | Activating Agent | 2.0 |

| MgCl₂ | Chloride Source | 2.55 |

| ᵗBuOH | Solvent | 0.1 M |

Reaction is typically conducted at 60 °C for 3-5 hours. nih.gov

Radical-Mediated Synthetic Approaches

Radical chemistry offers powerful and often complementary pathways for bond formation. The synthesis of this compound can be envisioned through radical-mediated processes, particularly through the addition of a sulfonyl radical to a cyano-containing alkene. The generation of sulfonyl radicals can be achieved from various precursors, and their subsequent reactions are a cornerstone of modern synthetic methods. cmu.edursc.org

One potential route involves the radical addition of a sulfonyl halide precursor across the double bond of acrylonitrile. The initiation of such a reaction can be achieved thermally, photochemically, or using a radical initiator like azobisisobutyronitrile (AIBN). cmu.eduresearchgate.net The process involves the formation of a sulfonyl radical, which adds to the alkene to generate a carbon-centered radical intermediate. This intermediate then abstracts a chlorine atom to yield the final this compound product and propagate the radical chain. The development of radical-based cross-coupling and cyclization reactions highlights the versatility of radical intermediates in constructing complex molecular frameworks. nih.govnih.gov

Catalytic Synthesis Protocols

The use of catalysts can provide milder reaction conditions, improved selectivity, and greater efficiency. In the context of sulfonyl chloride synthesis, several catalytic systems have been developed. Copper catalysis, in particular, has emerged as a versatile tool for this type of transformation. princeton.edu

For instance, copper-catalyzed protocols have been reported for the conversion of aromatic carboxylic acids into the corresponding sulfonyl chlorides, which then can be used to form sulfonamides in a one-pot process. princeton.edu While this specific method applies to aromatic systems, the underlying principles of using a metal catalyst to facilitate the formation of the sulfonyl chloride group are broadly applicable. Another relevant catalytic approach involves the use of cuprous chloride in the synthesis of pyridinesulfonyl chlorides from diazonium salt precursors, demonstrating a green chemistry approach that shortens reaction times and improves yields. patsnap.com The application of such catalytic systems to the synthesis of aliphatic sulfonyl chlorides like this compound represents a promising area for development.

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and safer solvents. google.comgoogle.com

Several green strategies have been developed for sulfonyl chloride synthesis that are applicable to the target molecule:

Oxidative Chlorination of S-Alkylisothiourea Salts: This method avoids the use of thiols, which often have strong, unpleasant odors. google.com The starting material, an S-alkylisothiourea salt, is prepared from an alkyl halide and thiourea. This salt is then subjected to oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) under acidic conditions. google.comorganic-chemistry.org This process is operationally simple, high-yielding, and avoids many of the toxic and corrosive reagents used in traditional methods. organic-chemistry.orggoogle.com

Aqueous Oxidative Halogenation: The use of water as a solvent is a key principle of green chemistry. Methods have been developed for the oxyhalogenation of thiols and disulfides using an oxidant like Oxone in combination with a chloride source (e.g., KCl) in water. rsc.org This approach is rapid, efficient, and significantly reduces the use of volatile organic solvents. semanticscholar.orgrsc.org

Reagent and Waste Reduction: Green protocols focus on minimizing byproducts. For example, in syntheses using NCS, the succinimide byproduct can often be recovered and re-chlorinated, creating a recycling loop. organic-chemistry.org Similarly, designing processes that avoid generating large volumes of high-salt wastewater is a key consideration for industrial applications. google.com

Challenges in Scalable and Selective Synthesis

Transitioning a synthetic protocol from the laboratory bench to large-scale industrial production introduces significant challenges related to safety, cost, and process control. mdpi.com

Key challenges in the scalable synthesis of sulfonyl chlorides include:

Thermal Management: Many reactions for sulfonyl chloride synthesis, such as those using chlorosulfonic acid, are highly exothermic. Managing the heat generated in a large reactor is critical to prevent runaway reactions and ensure safety. A risk assessment for scale-up often reveals dangers associated with rapidly heating large volumes of corrosive reagents. mdpi.com

Gas Evolution: The formation of gaseous byproducts, such as hydrogen chloride (HCl) or sulfur dioxide (SO₂), is common. mdpi.compatsnap.com On a large scale, the safe handling and scrubbing of these gases are essential. Furthermore, gas accumulation can be problematic in certain reactor types, such as plug flow reactors (PFRs), affecting residence time and creating pressure-related safety risks. mdpi.com

Material Handling: Sulfonyl chlorides and their precursors are often highly corrosive and moisture-sensitive. The selection of chemically compatible pumps, reactors, and transfer lines that can withstand heated, corrosive materials is a major engineering challenge. The consistent and accurate pumping of such materials is crucial for process reliability. mdpi.com

Purification and Selectivity: Achieving high purity on a large scale can be difficult. The presence of impurities, such as the corresponding sulfonic acid from hydrolysis, can affect the quality of the final product. Isolation procedures that are simple in the lab, like extraction and chromatography, may be impractical or costly at an industrial scale. mdpi.com

Reactivity and Mechanistic Investigations of 3 Cyanopropane 1 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity is the driving force for its reactions with various nucleophiles.

Nucleophilic Substitution Reactions (Sulfonylation)

The primary mode of reactivity for 3-Cyanopropane-1-sulfonyl chloride is nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile. This process is commonly referred to as sulfonylation.

Reaction with Amines: Formation of Sulfonamides

This compound readily reacts with primary and secondary amines to furnish the corresponding N-substituted sulfonamides. This reaction is a cornerstone of sulfonamide synthesis. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur of the sulfonyl chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride that is formed as a byproduct.

While specific examples with a broad range of amines are not extensively documented for this compound in peer-reviewed journals, its use in the preparation of complex sulfonamides is cited in patent literature, confirming this reactivity. For instance, it has been used in the synthesis of novel tricyclic compounds for potential therapeutic applications. Current time information in Rio de Janeiro, BR. The general reaction is as follows:

R¹R²NH + ClSO₂(CH₂)₃CN → R¹R²NSO₂(CH₂)₃CN + HCl

The resulting sulfonamides are stable compounds and the cyano group remains intact under these conditions, making it available for subsequent chemical modifications.

Reaction with Alcohols: Formation of Sulfonic Esters

In a similar fashion to its reaction with amines, this compound can react with alcohols to form sulfonic esters. This reaction, often carried out in the presence of a base to scavenge the HCl byproduct, involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride.

R-OH + ClSO₂(CH₂)₃CN → R-OSO₂(CH₂)₃CN + HCl

Studies on analogous α-cyano-sulfonyl chlorides have indicated that the resulting sulfonic esters can be unstable. While this instability is noted for compounds with the cyano group in closer proximity to the sulfonyl group, it suggests that the stability of sulfonic esters derived from this compound should be considered on a case-by-case basis.

Reaction with Thiols and Other Heteronucleophiles

The reaction of sulfonyl chlorides with thiols typically yields thiosulfonates. It is expected that this compound would react with thiols (R-SH) in the presence of a base to form the corresponding S-alkyl or S-aryl thiosulfonates.

R-SH + ClSO₂(CH₂)₃CN → R-SSO₂(CH₂)₃CN + HCl

Other heteronucleophiles, such as water, can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, 3-cyanopropane-1-sulfonic acid. This reaction is generally slow in the absence of a catalyst or elevated temperatures.

Reaction with Organometallic Reagents

Radical Reactions of the Sulfonyl Group

Alkylsulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under radical-initiating conditions, such as exposure to light or the use of radical initiators like AIBN. These sulfonyl radicals can participate in various radical reactions, including addition to alkenes and alkynes. It is plausible that this compound could undergo such transformations, providing a pathway to functionalized alkanes and alkenes containing the 3-cyanopropylsulfonyl group. However, specific research documenting these radical reactions for this particular compound is not found in the surveyed literature.

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Nitrile Functional Group

The nitrile (cyano) group is a valuable functional handle that can be transformed into a variety of other functionalities. Its reactivity is dominated by the electrophilic nature of the carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org It is important to note that for a bifunctional molecule like this compound, the highly reactive sulfonyl chloride would likely react first with most nucleophiles. Therefore, the reactions described below are most relevant for the products obtained from the transformations in section 3.1, where the sulfonyl chloride has been consumed.

Nucleophilic addition to the carbon-nitrogen triple bond is the primary mode of reaction for nitriles. wikipedia.orgchemguide.co.uk The initial addition of a nucleophile breaks the π-bond and forms a nitrogen-anion intermediate, which is typically protonated during workup.

Key transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed first to a primary amide and then to a carboxylic acid.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an imine intermediate after workup, which is then readily hydrolyzed to a ketone. youtube.com This provides a powerful method for C-C bond formation.

Cyanohydrin Formation: While typically a reaction of aldehydes and ketones with a cyanide source, the principle of nucleophilic addition is central. docbrown.infolibretexts.org

Table 3: General Transformations of the Nitrile Functional Group

| Starting Material (R-CN) | Reagent(s) | Product | Product Class |

| Organonitrile | H₃O⁺, Δ | R-COOH | Carboxylic Acid |

| Organonitrile | 1. LiAlH₄; 2. H₂O | R-CH₂NH₂ | Primary Amine |

| Organonitrile | 1. R'-MgBr; 2. H₃O⁺ | R-C(=O)-R' | Ketone |

| Organonitrile | H₂O₂, NaOH | R-C(=O)NH₂ | Primary Amide |

Cyclization Reactions Involving the Nitrile (e.g., Sultam and Sultone Formation Precursors)

The structure of this compound, featuring a three-carbon spacer between its two functional groups, makes it an ideal precursor for the synthesis of six-membered heterocyclic rings. Specifically, it can lead to the formation of γ-sultams, which are cyclic sulfonamides.

The direct cyclization is not spontaneous; it requires the transformation of the nitrile group into a nucleophile capable of attacking the electrophilic sulfonyl chloride. This is typically achieved through the reduction of the nitrile to a primary amine. A one-pot reductive cyclization process has been demonstrated for analogous cyanoalkylsulfonyl fluorides, which share very similar reactivity with sulfonyl chlorides. nih.govnih.gov This process involves two key sequential steps:

Nitrile Reduction: The cyano group is selectively reduced to a primary amino group. A particularly effective method for this transformation under mild conditions is the use of sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst (NiCl₂·6H₂O) in a protic solvent like methanol. nih.govnih.gov

Intramolecular Sulfonylation: The newly formed amino group acts as an internal nucleophile. It immediately attacks the highly electrophilic sulfur atom of the sulfonyl chloride moiety, displacing the chloride ion and forming a stable six-membered sultam ring.

Scheme 1: Reductive Cyclization to a γ-Sultam

This one-pot method, which combines nitrile reduction and subsequent intramolecular sulfonylation, represents an advanced strategy for creating sp³-enriched building blocks for drug discovery from cyanoalkylsulfonyl halides. nih.gov

Nitrile Hydrolysis and Reduction

The nitrile group of this compound can undergo both hydrolysis and reduction, leading to different classes of compounds.

Nitrile Hydrolysis The hydrolysis of the nitrile group can be catalyzed by either acid or base, typically requiring heat. The reaction proceeds in two stages, first forming an amide intermediate, which is then hydrolyzed further to a carboxylic acid. rsc.org

Acid-Catalyzed Hydrolysis: Heating with an aqueous acid (e.g., HCl) converts the nitrile to a carboxylic acid. In this case, the product would be 4-sulfamoylbutanoic acid, assuming the sulfonyl chloride group also hydrolyzes to the corresponding sulfonic acid under these conditions. The final products are the carboxylic acid and an ammonium (B1175870) salt. rsc.org

NC-(CH₂)₃-SO₂Cl + 2H₂O + H⁺ → HOOC-(CH₂)₃-SO₃H + NH₄⁺ + Cl⁻

Alkaline Hydrolysis: Heating with an aqueous base (e.g., NaOH) initially yields the salt of the carboxylic acid (a carboxylate). Ammonia gas is liberated during this process. Subsequent acidification of the mixture is required to obtain the free carboxylic acid. rsc.org

NC-(CH₂)₃-SO₂Cl + 2OH⁻ → ⁻OOC-(CH₂)₃-SO₃⁻ + NH₃ + Cl⁻

Nitrile Reduction The reduction of the nitrile group to a primary amine is a fundamental transformation. Various reagents can accomplish this, with chemoselectivity being a key consideration.

Borane (B79455) Complexes: Reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) are effective for reducing nitriles to primary amines under mild conditions. genspark.ai This method is known for its good functional group tolerance. ed.ac.uk The reaction proceeds by coordination of the borane to the nitrile nitrogen, followed by hydroboration across the triple bond. genspark.ai

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) can also reduce nitriles, though this may require elevated temperature and pressure. organic-chemistry.org

Metal Hydride Reagents: A combination of sodium borohydride and a nickel(II) salt has proven effective for the clean reduction of nitriles, even in the presence of a sulfonyl halide group, as seen in the reductive cyclization pathway to sultams. nih.govnih.gov

Chemoselectivity in Bifunctional Transformations

The presence of two distinct reactive sites in this compound allows for selective transformations, provided the reaction conditions are chosen carefully. The key to its chemoselectivity lies in the vastly different reactivity of the sulfonyl chloride and nitrile moieties.

The sulfonyl chloride is a powerful electrophile, highly susceptible to attack by a wide range of nucleophiles. In contrast, the nitrile group is significantly less electrophilic and generally requires specific catalysts or harsher conditions to react. This reactivity gap allows for selective functionalization.

Reactions at the Sulfonyl Chloride: Nucleophiles such as amines, alcohols, and thiols will readily and selectively react with the sulfonyl chloride group at or below room temperature, leaving the nitrile group untouched. This is the basis for synthesizing sulfonamides, sulfonate esters, and thioesters, respectively.

Reactions at the Nitrile: As discussed previously, the nitrile can be selectively reduced using reagents like borane complexes without affecting the sulfonyl chloride. ed.ac.uk Similarly, specific catalytic systems can achieve this reduction with high chemoselectivity. organic-chemistry.org

The following table summarizes the chemoselective possibilities:

| Target Moiety | Reagent/Condition | Product Type | Comments |

| Sulfonyl Chloride | Amine (R-NH₂) | Sulfonamide | Highly favorable reaction, often fast at room temperature. |

| Sulfonyl Chloride | Alcohol (R-OH) / Base | Sulfonate Ester | Selective formation of the ester. |

| Nitrile | BH₃·THF | Primary Amine | Selective reduction of the nitrile. |

| Nitrile | NaBH₄ / NiCl₂ | Primary Amine | Mild conditions, compatible with sulfonyl halides. nih.gov |

| Both | H₂O / Heat (Acid or Base) | Carboxylic Acid + Sulfonic Acid | Hydrolysis of both functional groups under forcing conditions. |

Orthogonal strategies allow for the selective modification of one functional group while the other is temporarily masked or unreactive, with the ability to unmask it later without affecting the newly modified site. acs.orgnih.gov

A key strategy for this compound involves leveraging the nitrile-to-amine transformation. The nitrile group can be considered a stable, protected precursor to the primary amine. A one-pot reductive cyclization is a prime example of an efficient orthogonal process where "deprotection" (reduction) is immediately followed by reaction (intramolecular sulfonylation). nih.gov

An alternative hypothetical strategy could involve protecting the sulfonyl chloride first:

Protection: React this compound with a suitable amine (e.g., aniline) to form a stable sulfonamide. This masks the highly reactive sulfonyl chloride.

Nitrile Modification: The nitrile group of the resulting sulfonamide can then be modified, for example, by hydrolysis to a carboxylic acid.

Use or Deprotection: The resulting molecule can be used directly, or in some cases, the sulfonamide could be converted back into a sulfonyl chloride, although this is a challenging transformation.

This demonstrates how one functional group can be manipulated while the other is "parked" in a less reactive form.

Computational and Experimental Mechanistic Studies

While no specific mechanistic studies for this compound were found, extensive research on its constituent functional groups provides a clear picture of the likely reaction pathways.

Mechanism at the Sulfonyl Chloride Center Experimental and computational studies on the hydrolysis and nucleophilic substitution of simple alkanesulfonyl chlorides have revealed two competing mechanisms, with the dominant pathway depending on the pH and the nucleophile. acs.orgiupac.org

Sₙ2-like Mechanism (Direct Displacement): At neutral to acidic pH, the reaction with nucleophiles (including water) proceeds via a direct attack on the sulfur atom. acs.org Computational studies support a bimolecular (Sₙ2) mechanism that proceeds through a single, trigonal bipyramidal transition state. nih.govnih.gov

Elimination-Addition (Sulfene Pathway): In the presence of a base (e.g., hydroxide (B78521) ion at pH > 6.7 for methanesulfonyl chloride), a different mechanism operates. The base abstracts a proton from the α-carbon (the carbon adjacent to the sulfonyl group), leading to the elimination of HCl and the formation of a highly reactive "sulfene" intermediate (R₂C=SO₂). acs.orgiupac.org This sulfene (B1252967) is then rapidly trapped by surrounding nucleophiles like water or hydroxide. For this compound, this pathway is not possible as there are no protons on the carbon alpha to the sulfur atom (the sulfur is attached to a CH₂ group which is beta to the cyano group). Therefore, reactions at the sulfonyl center are expected to proceed exclusively via the Sₙ2-like mechanism.

Mechanism of Nitrile Reduction with Borane The mechanism for the reduction of nitriles with borane complexes like BH₃·THF is well-understood. genspark.ai

Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of BH₃ acts as a Lewis acid and coordinates to the lone pair of the nitrile nitrogen, forming an initial adduct. This activates the nitrile carbon toward hydride attack.

Hydride Transfer (Hydroboration): A hydride ion (H⁻) is transferred from the borane to the nitrile carbon, with the pi-electrons shifting to the nitrogen. This can occur multiple times, leading to the full reduction of the C≡N triple bond.

Hydrolysis: The resulting boron-amine complexes are hydrolyzed during aqueous workup to liberate the final primary amine. ed.ac.ukacsgcipr.org

The following table summarizes the key mechanistic features for the main reactions of this compound, based on analogous systems.

| Reaction | Proposed Mechanism | Key Intermediate / Transition State | Supporting Evidence |

| Nucleophilic Substitution at -SO₂Cl | Sₙ2-like (Direct Displacement) | Trigonal Bipyramidal Transition State | Kinetic studies, pH-rate profiles, computational (DFT) calculations on analogous sulfonyl chlorides. acs.orgnih.govnih.gov |

| Nitrile Reduction (with Borane) | Lewis Acid-Catalyzed Hydroboration | N-Boryl Adduct, Imine-borane complex | Mechanistic experiments and DFT calculations on nitrile hydroboration. genspark.aied.ac.uk |

| Nitrile Hydrolysis (Acid-catalyzed) | Nucleophilic attack on protonated nitrile | Protonated nitrile, Amide intermediate | Well-established mechanism for nitrile hydrolysis. |

Applications of 3 Cyanopropane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Precursor for Sulfonamide and Sulfonic Ester Scaffolds

The primary application of sulfonyl chlorides, including 3-cyanopropane-1-sulfonyl chloride, is in the synthesis of sulfonamides and sulfonic esters. enamine.net The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines to form robust sulfonamide bonds. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents and is considered a valuable bioisostere of the amide bond. princeton.edu

The general synthesis of sulfonamides involves the reaction of the sulfonyl chloride with an amine, often in the presence of a base to neutralize the hydrogen chloride byproduct. Studies on related sulfonyl chlorides show that reactions with various amines can be carried out under different conditions, including at high pH in aqueous solutions. iupac.org For instance, reactions of benzenesulfonyl chloride with amines like diethylamine (B46881) and octylamine (B49996) in 1 M aqueous NaOH proceed efficiently. iupac.org

Research into radiolabelled analogues, such as 3-[¹⁸F]fluoropropanesulfonyl chloride, highlights the utility of this scaffold in creating probes for biomedical imaging. beilstein-journals.orgresearchgate.net In these studies, the sulfonyl chloride is reacted with a range of aliphatic and aromatic amines to produce the corresponding ¹⁸F-labelled sulfonamides. beilstein-journals.org The identity of the resulting sulfonamides is typically confirmed chromatographically by comparison with nonradioactive standards. researchgate.net The conditions for these reactions must be carefully controlled; for example, the use of potassium trimethylsilanolate as a base has been shown to accelerate the O-sulfonylation reactions. beilstein-journals.org

The table below summarizes the reaction of the analogous 3-[¹⁸F]fluoropropanesulfonyl chloride with various amines, demonstrating the broad scope of this transformation.

| Amine | Product |

| Aniline | N-phenyl-3-[¹⁸F]fluoropropanesulfonamide |

| 4-Nitroaniline | N-(4-nitrophenyl)-3-[¹⁸F]fluoropropanesulfonamide |

| Benzylamine | N-benzyl-3-[¹⁸F]fluoropropanesulfonamide |

| Piperidine | 1-(3-[¹⁸F]fluoropropylsulfonyl)piperidine |

| Morpholine | 4-(3-[¹⁸F]fluoropropylsulfonyl)morpholine |

| Diethylamine | N,N-diethyl-3-[¹⁸F]fluoropropanesulfonamide |

| n-Butylamine | N-butyl-3-[¹⁸F]fluoropropanesulfonamide |

| Cyclohexylamine | N-cyclohexyl-3-[¹⁸F]fluoropropanesulfonamide |

| Data derived from studies on 3-[¹⁸F]fluoropropanesulfonyl chloride, a functional analogue of this compound. beilstein-journals.org |

Similarly, reaction with alcohols yields sulfonic esters, although this application is less prevalent than sulfonamide formation. The cyano group within the this compound structure remains intact during these transformations, making it available for subsequent functionalization.

Utility in the Synthesis of Functionalized Cyclic Systems

This compound is a valuable precursor for creating functionalized cyclic and heterocyclic systems. A key example is the synthesis of 1,2,3-triazoles. While the sulfonyl chloride itself is not a direct participant in the cycloaddition, it can be readily converted into a sulfonyl azide (B81097). This sulfonyl azide is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govelsevierpure.com

This reaction provides a highly efficient and regioselective route to 4-substituted 1-sulfonyl-1,2,3-triazoles. elsevierpure.com The resulting N-sulfonyl-1,2,3-triazoles are notable because the N-sulfonyl group activates the triazole ring, facilitating further reactions such as ring-chain isomerism to form diazoimines. nih.gov

The reaction conditions are crucial for achieving high selectivity and yield. Research has shown that performing the cycloaddition at 0°C in chloroform (B151607) with copper(I) iodide (CuI) as the catalyst and 2,6-lutidine as a base effectively furnishes the desired N-sulfonyltriazoles in good to excellent yields. elsevierpure.com The presence of the cyano group on the propane (B168953) backbone of the original sulfonyl chloride provides a functional handle on the resulting triazole product, allowing for further molecular elaboration.

| Reaction Type | Reagents | Product Type | Key Features |

| Azide-Alkyne Cycloaddition | Sulfonyl Azide (from Sulfonyl Chloride), Terminal Alkyne, Cu(I) catalyst | 1-Sulfonyl-1,2,3-triazole | High efficiency, regioselectivity, mild conditions. elsevierpure.com |

Building Block in Complex Molecule Construction

The bifunctional nature of this compound makes it an excellent building block for constructing complex molecules. The sulfonyl chloride moiety can be used to connect the propyl-cyano fragment to a larger molecule via a stable sulfonamide or sulfonic ester linkage. Subsequently, the cyano group can be chemically modified to extend the molecular structure in a different direction.

The cyano group is a versatile functional group that can undergo a variety of well-established chemical transformations. For instance:

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new nucleophilic site into the molecule.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, providing a functional group for amide coupling or other transformations.

Cyclization: The cyano group can participate in cyclization reactions to form various heterocyclic rings.

This orthogonal reactivity allows for a stepwise and controlled approach to synthesizing complex molecules where the sulfonyl chloride first acts as a linker, and the cyano group then serves as a point for further diversification. This strategy is valuable in fields like drug discovery and materials science, where molecules with distinct functional domains are often required.

Development of Novel Reagents and Methodologies

This compound and related compounds are not only synthetic targets but also key players in the development of new synthetic methodologies. The reliable reactivity of sulfonyl chlorides has led to their use as benchmark electrophiles in the development of novel one-pot sulfonamide synthesis protocols. princeton.eduorganic-chemistry.org For example, new methods have been developed that generate sulfonyl chlorides in situ from carboxylic acids, followed by immediate reaction with an amine to form the sulfonamide, thereby avoiding the isolation of the highly reactive sulfonyl chloride intermediate. princeton.edu

Furthermore, functionalized sulfonyl chlorides are themselves novel reagents. A prominent example is the development of 3-[¹⁸F]fluoropropanesulfonyl chloride as a prosthetic agent for radiolabelling amines and other biomolecules for use in Positron Emission Tomography (PET). beilstein-journals.orgresearchgate.net The synthesis of this reagent involves a two-step process, starting from precursors like 3-thiocyanatopropyl nosylate, which is first radiofluorinated and then converted to the sulfonyl chloride. researchgate.net This methodology represents a significant advancement in creating tools for diagnostic imaging.

| Methodology | Starting Materials | Intermediate | Product | Significance |

| Decarboxylative Halosulfonylation | Aromatic Carboxylic Acid, SO₂Cl₂ | Aryl Sulfonyl Chloride | Sulfonamide | Accesses sulfonamides from readily available carboxylic acids. princeton.edu |

| One-Pot from Sulfonate Salts | Amine-derived Sulfonate Salt, Cyanuric Chloride | Sulfonyl Chloride | Sulfonamide | Mild, efficient, one-pot procedure avoiding harsh reagents. organic-chemistry.org |

| Radiosynthetic Prosthetic Group | 3-Thiocyanatopropyl Nosylate | 3-[¹⁸F]Fluoropropyl Thiocyanate | 3-[¹⁸F]Fluoropropanesulfonyl Chloride | Enables ¹⁸F-labelling of amines for PET imaging. beilstein-journals.orgresearchgate.net |

Applications in Materials Science Precursors

The reactivity of the sulfonyl chloride group makes this compound a candidate for use as a precursor in materials science, particularly for the functionalization of surfaces. The sulfonyl chloride can react with nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) groups, commonly found on the surfaces of materials like glass, silica, or functionalized polymers. google.com

This reaction results in the covalent attachment of the 3-cyanopropane moiety to the surface. The terminally functionalized surface then exposes the cyano group, which can be used to tailor the material's properties. For example, the cyano groups could be used to alter the hydrophilicity or hydrophobicity of the surface. google.com Alternatively, they can serve as chemical handles for the subsequent attachment of other molecules, such as biomolecules in the development of biosensors or microarrays. This ability to act as a molecular linker is crucial for creating advanced materials with precisely controlled surface chemistry and functionality. google.com

Theoretical and Computational Studies of 3 Cyanopropane 1 Sulfonyl Chloride

Electronic Structure and Bonding Analysis of the Sulfonyl Chloride and Nitrile Groups

A fundamental computational investigation of 3-cyanopropane-1-sulfonyl chloride would commence with an analysis of its electronic structure. This involves using quantum mechanical methods, such as Density Functional Theory (DFT), to understand the distribution of electrons within the molecule and the nature of the chemical bonds.

The two key functional groups, the sulfonyl chloride (-SO₂Cl) and the nitrile (-C≡N), would be of primary interest. For the sulfonyl chloride group, calculations would focus on the sulfur-oxygen and sulfur-chlorine bonds. The high electronegativity of the oxygen and chlorine atoms is expected to draw electron density away from the sulfur atom, rendering it highly electrophilic. Computational models can quantify this effect through population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, which assigns partial charges to each atom. The NBO analysis would also provide insights into the hybridization of the orbitals and the nature of the bonding, including potential pπ-dπ interactions in the S-O bonds.

For the nitrile group, the analysis would examine the carbon-nitrogen triple bond, a region of high electron density. The electronic properties of the nitrile group, including its dipole moment and its ability to act as a hydrogen bond acceptor, would be quantified. The interaction between the electron-withdrawing sulfonyl chloride group and the nitrile group, transmitted through the propane (B168953) backbone, would also be a key area of investigation, assessing how one group electronically influences the other.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. For this compound, this would involve modeling its reactions with various nucleophiles. Sulfonyl chlorides are known to react with a wide range of compounds, including amines, alcohols, and thiols, typically through a nucleophilic substitution mechanism at the sulfur atom.

Theoretical calculations would be employed to determine the energetics of the reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be identified. For instance, studies on the solvolysis of benzenesulfonyl chlorides have utilized kinetic data to infer transition state structures. cdnsciencepub.com

The geometry of the transition state is of particular importance as it reveals the atomic arrangement at the peak of the energy barrier. For a nucleophilic attack on the sulfonyl group, a trigonal bipyramidal transition state is often postulated. cdnsciencepub.com Computational methods can confirm the existence of such a transition state and provide its precise geometric parameters.

Conformational Analysis and Molecular Dynamics Simulations

The flexible three-carbon propane chain of this compound allows for multiple spatial arrangements, or conformations, due to rotation around the carbon-carbon single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This analysis typically begins with a systematic search of the conformational space to locate all low-energy structures. The relative energies of these conformers can be calculated using quantum mechanical methods. These calculations would reveal the most populated conformations at a given temperature. The study of different conformations is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. chemistrysteps.com

To understand the dynamic behavior of the molecule, molecular dynamics (MD) simulations could be performed. MD simulations model the movement of atoms over time, providing insights into how the molecule flexes and transitions between different conformations. medwinpublishers.com This would be particularly useful for understanding the flexibility of the propane linker and how it might influence the presentation of the reactive sulfonyl chloride group and the nitrile group for potential interactions.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a common approach in computational chemistry to correlate the structural or physicochemical properties of compounds with their reactivity or biological activity. nih.gov While no specific QSAR models for this compound are available, a general approach could be developed for a series of related sulfonyl chlorides.

Such a model would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. These descriptors would then be statistically correlated with experimentally determined reactivity data. A successful QSAR model could then be used to predict the reactivity of new, unsynthesized sulfonyl chlorides. medwinpublishers.comnih.gov For example, QSAR studies on sulfonamide derivatives have been used to predict their inhibitory activity against various enzymes. qub.ac.uk

Predictive models could also be developed to understand the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions with multifunctional nucleophiles, computational models could help predict which site of the nucleophile is most likely to react with the sulfonyl chloride.

Quantum Chemical Calculations for Mechanistic Insights

Beyond identifying reaction pathways, quantum chemical calculations can provide deeper mechanistic insights into the reactions of this compound. By analyzing the electronic structure at various points along the reaction coordinate, one can understand how bonds are formed and broken.

For example, the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) of the reactants can provide clues about their reactivity. In a reaction with a nucleophile, the HOMO of the nucleophile would interact with the LUMO of the this compound. The location and energy of the LUMO, which is expected to be centered on the sulfonyl chloride group, would be a key indicator of its electrophilicity.

Furthermore, computational studies can model the role of the solvent in the reaction. By including explicit solvent molecules or using implicit solvation models, it is possible to get a more accurate picture of the reaction energetics and mechanism in solution. Theoretical studies on the reactivity of other sulfonyl chlorides have demonstrated the importance of such calculations in understanding reaction outcomes. researchgate.net

Advanced Analytical Methodologies in Research on 3 Cyanopropane 1 Sulfonyl Chloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural features of 3-Cyanopropane-1-sulfonyl chloride. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the propyl chain. The protons on the carbon adjacent to the strongly electron-withdrawing sulfonyl chloride group (C1) would appear as the most downfield signal, likely as a triplet. The protons on the carbon adjacent to the cyano group (C3) would also be shifted downfield, appearing as a triplet. The central methylene (B1212753) protons (C2) would be expected to show a more complex splitting pattern, likely a multiplet, due to coupling with the protons on both adjacent carbons. The deshielding effect of the sulfonyl chloride group is significant, and for a similar compound, butane-1-sulfonyl chloride, the multiplet for the protons adjacent to the sulfonyl chloride group appears around 3.68 ppm. acdlabs.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are expected: one for the carbon of the cyano group, and one for each of the three carbons in the propane (B168953) chain. The carbon attached to the sulfonyl chloride group (C1) would be significantly shifted downfield. The nitrile carbon (C≡N) has a characteristic chemical shift. The other two carbons of the propyl chain (C2 and C3) would have shifts in the aliphatic region.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton Environment | Expected Chemical Shift (ppm) & Multiplicity |

| -CH₂-SO₂Cl | Downfield (triplet) |

| -CH₂-CH₂-CH₂- | Mid-range (multiplet) |

| -CH₂-CN | Mid-range (triplet) |

Note: The table presents expected patterns based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the vibrational modes of its functional groups. The sulfonyl chloride group exhibits two very strong and characteristic stretching vibrations for the S=O bonds, typically found in the ranges of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com The C≡N stretch of the nitrile group gives rise to a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. Additionally, C-H stretching vibrations from the alkane chain will be observed around 3000-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also readily observable in the Raman spectrum. The S-Cl and S=O vibrations of the sulfonyl chloride group are also Raman active.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1410-1370 (Strong) |

| Symmetric S=O Stretch | 1204-1166 (Strong) | |

| Nitrile (C≡N) | C≡N Stretch | 2260-2240 (Medium, Sharp) |

| Alkane (C-H) | C-H Stretch | 3000-2850 (Variable) |

Note: The table is based on characteristic infrared absorption frequencies for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, with a molecular weight of 167.61 g/mol , the mass spectrum would show the molecular ion peak. scbt.com Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment ions will appear as a pair of peaks two mass units apart, with the M+2 peak having about one-third the intensity of the M peak.

Predicted fragmentation would likely involve the loss of the chlorine atom or the sulfonyl chloride group. The PubChemLite database provides predicted collision cross-section data for various adducts of this compound. uni.lu

| Predicted Adduct | m/z |

| [M+H]⁺ | 167.98805 |

| [M+Na]⁺ | 189.96999 |

| [M-H]⁻ | 165.97349 |

Data sourced from PubChemLite, representing predicted values. uni.lu

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of chemical reactions.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) separates volatile compounds based on their boiling points and interactions with a stationary phase. While GC can be used for the analysis of sulfonyl chlorides, the thermal lability of these compounds can present challenges, potentially leading to degradation in the hot injector or column. rsc.org This can make accurate quantification difficult without proper method development, which may include derivatization to a more stable compound.

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also identification of the eluted components, making it a powerful tool for analyzing reaction mixtures and identifying byproducts.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For sulfonyl chlorides, reversed-phase HPLC is a common method of choice. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier to improve peak shape.

Advanced Hyphenated Techniques for Complex Mixture Analysis

In the synthesis and application of this compound, the resulting product is often part of a complex mixture. This mixture can contain unreacted starting materials, intermediates, byproducts, and the desired product itself. To effectively analyze such complex matrices, advanced hyphenated analytical techniques are indispensable. These techniques combine a separation method with a detection method, providing both qualitative and quantitative information about the individual components of the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound analysis, GC-MS can be employed to separate it from other volatile components in a reaction mixture. The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. This allows for the unambiguous identification of this compound and potential impurities. For instance, a study on the analysis of aliphatic sulfonyl chlorides demonstrated the successful separation and identification of various isomers and related chloroalkanes using GC-MS nih.gov. While sulfonyl chlorides can be prone to degradation at high temperatures, careful optimization of the GC inlet temperature and the use of a suitable derivatization agent can mitigate this issue, ensuring accurate analysis nih.govcore.ac.uk.

Table 1: Illustrative GC-MS Data for the Analysis of a Hypothetical Reaction Mixture Containing this compound

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |

| 5.8 | Acetonitrile (Solvent) | 41, 40, 39 |

| 8.2 | Unreacted Starting Material | (Specific to starting material) |

| 10.5 | This compound | 167 (M+), 132 (M-Cl)+, 64 (SO2)+ |

| 12.1 | Dimerization Byproduct | (Specific to byproduct structure) |

Note: This data is illustrative and retention times and mass fragments will vary based on the specific GC-MS conditions and the exact composition of the reaction mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical hyphenated technique, particularly for compounds that are not suitable for GC analysis due to low volatility or thermal instability. LC-MS separates components in a liquid phase, making it a gentler technique. This is particularly advantageous for the analysis of sulfonyl chlorides, which can be sensitive to the high temperatures used in GC. In LC-MS, the separation is achieved on an HPLC column, and the eluent is then introduced into the mass spectrometer. The development of a rapid LC-MS/MS method for the quantification of cyanotoxins demonstrates the high sensitivity and specificity of this technique for compounds containing a cyano group nih.gov. Such a method could be adapted for the analysis of this compound, allowing for its quantification even at low concentrations in complex biological or environmental matrices. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and provides more detailed structural information.

Methodologies for Reaction Yield and Conversion Determination

Accurately determining the reaction yield and conversion is crucial for optimizing the synthesis of this compound. Several advanced analytical methodologies can be employed for this purpose, providing real-time or offline quantitative data.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for the direct quantification of components in a reaction mixture without the need for chromatographic separation. By integrating the signals of specific protons in the ¹H NMR spectrum of the reaction mixture and comparing them to the signal of a known amount of an internal standard, the exact concentration of reactants, products, and byproducts can be determined. For example, a study on the synthesis of sulfonyl chloride substrate precursors utilized ¹H NMR spectroscopy to determine the yield of the final product rsc.org. This method offers high precision and accuracy, and a single experiment can provide a comprehensive mass balance of the reaction rsc.org.

Table 2: Illustrative ¹H NMR Data for Yield Determination of this compound Synthesis

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative to Internal Standard) | Calculated Molarity (M) |

| Internal Standard | 7.50 | s | 1.00 | 0.050 |

| Starting Material | 2.80 | t | 0.25 | 0.0125 |

| This compound | 3.85 | t | 0.75 | 0.0375 |

Note: This data is illustrative. Chemical shifts and integration values are dependent on the specific reaction conditions, solvent, and internal standard used. The yield can be calculated from the molarity of the product.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining reaction yield and conversion. By separating the components of a reaction mixture on a chromatographic column and using a suitable detector (e.g., UV-Vis or refractive index), the concentration of each component can be quantified. A calibration curve is typically generated using standards of known concentrations to ensure accurate quantification. The development of HPLC methods for the determination of benzenesulphonyl chlorides in industrial wastewater showcases the applicability of this technique for quantifying sulfonyl chlorides in complex mixtures.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a Process Analytical Technology (PAT) tool that allows for real-time monitoring of a chemical reaction as it occurs. mt.comamericanpharmaceuticalreview.comamericanpharmaceuticalreview.com By immersing an FTIR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked continuously by observing the changes in their characteristic infrared absorption bands. This provides valuable kinetic information and allows for the precise determination of reaction endpoints, leading to optimized reaction times and improved yields. For instance, the nitrile (C≡N) stretch and the sulfonyl chloride (S=O) stretches of this compound would have distinct and measurable absorbances in the IR spectrum, allowing for their real-time quantification.

Future Research Directions and Perspectives

Sustainable and Resource-Efficient Synthesis Methods

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant waste. researchgate.netscite.ai Future research is increasingly focused on developing greener, more sustainable protocols. For 3-cyanopropane-1-sulfonyl chloride, this involves exploring alternative chlorinating agents and reaction conditions that improve atom economy and reduce environmental impact.

One promising approach is the oxidative chlorination of corresponding thiols or disulfides using cleaner oxidants. Research has demonstrated methods using N-chlorosuccinimide or even a combination of nitric acid, hydrochloric acid, and oxygen in flow reactors, which can be adapted for aliphatic sulfonyl chlorides. researchgate.netorganic-chemistry.orgnih.gov A patented green synthesis for a similar compound, 3-chloropropane-1-sulfonyl chloride, utilizes thiourea (B124793) and 1-bromo-3-chloropropane (B140262) as starting materials, followed by a chlorination step, highlighting a pathway that could be modified for the cyano-analogue to enhance operational simplicity and enable large-scale production. google.com The use of bleach (sodium hypochlorite) as a mediator in the oxidative chlorosulfonation of S-alkyl isothiourea salts represents another simple, environmentally friendly, and cost-effective strategy. organic-chemistry.org

Table 1: Comparison of Traditional vs. Green Synthesis Strategies for Sulfonyl Chlorides

| Aspect | Traditional Methods | Sustainable/Green Methods |

|---|---|---|

| Reagents | Chlorosulfonic acid, thionyl chloride with harsh conditions. mdpi.com | N-chlorosuccinimide, NaOCl, O2/HNO3/HCl, DABSO (SO2 surrogate). organic-chemistry.orgnih.gov |

| Starting Materials | Often petrochemical-derived. | Thiols, disulfides, S-alkyl isothiourea salts. organic-chemistry.orgnih.gov |

| Process Conditions | Batch processing, high exothermic potential. rsc.org | Continuous flow chemistry, mild conditions, improved safety. researchgate.netrsc.org |

| Byproducts | Significant acidic and chlorinated waste. | Recyclable byproducts (e.g., succinimide), water. organic-chemistry.org |

| Efficiency Metric (Example) | High Process Mass Intensity (PMI). | Lower PMI (e.g., a flow process with a PMI of 15). nih.gov |

Exploration of Novel Catalytic Transformations

The sulfonyl chloride functional group is a versatile handle for a wide array of chemical reactions. magtech.com.cn Future research will likely focus on novel catalytic transformations that leverage both the sulfonyl chloride and the distal cyano group of this compound.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, are a key area for exploration. acs.org While traditionally used for aryl halides, advancements are enabling the coupling of a broader range of substrates. Developing catalytic systems for the cross-coupling of this compound with various partners (e.g., boronic acids, organozincs) could open new pathways to complex molecules. Furthermore, the nitrile group itself can be a target for catalysis. For instance, chloride anions have been shown to catalyze the transformation of nitriles to cyanides under certain conditions. rsc.org Research into catalytic hydration of the nitrile to an amide or its reduction to an amine, while preserving the sulfonyl chloride or a derivative, would significantly expand the synthetic utility of the scaffold.

Visible-light photocatalysis offers another exciting frontier. nih.gov Heterogeneous catalysts have been used to synthesize aryl sulfonyl chlorides from diazonium salts under mild conditions, a principle that could be extended to develop novel reactions for aliphatic sulfonyl chlorides. nih.gov The exploration of metal-catalyzed cyanation reactions could also be relevant, potentially allowing for the introduction of the cyano group at a late stage in a synthetic sequence. researchgate.net

Integration into Automated and Flow Chemistry Systems

The synthesis of sulfonyl chlorides can be highly exothermic and involve hazardous reagents, making it an ideal candidate for the application of flow chemistry. mdpi.comrsc.org Continuous flow systems offer superior control over reaction parameters like temperature and residence time, leading to improved safety, higher yields, and greater consistency. researchgate.netrsc.org

Future work on this compound should focus on translating its synthesis into a fully automated, continuous manufacturing platform. Such a system would involve continuous stirred-tank reactors (CSTRs) or plug flow reactors for the synthesis, followed by in-line purification and analysis. mdpi.com This approach not only enhances safety and scalability but also significantly increases the space-time yield compared to traditional batch processes. mdpi.com Research has already demonstrated the successful continuous flow synthesis of various sulfonyl chlorides from thiols and disulfides, achieving high throughput and reducing the environmental footprint. nih.govrsc.org Implementing these principles for this compound would be a significant step towards its efficient and safe industrial production.

Table 2: Advantages of Flow Chemistry for Sulfonyl Chloride Synthesis

| Parameter | Benefit of Flow Chemistry Implementation | Reference Finding |

|---|---|---|

| Safety | Excellent control over exothermicity, minimizing risk of thermal runaway. | Hazards of reagents like chlorosulfonic acid are mitigated by using small reactor volumes and precise control. mdpi.com |

| Throughput | High space-time yield (STY). | A model system achieved a very high STY of 6.7 kg L−1 h−1 with a short residence time. rsc.org |

| Product Quality | Improved consistency and purity. | Automation leads to significant improvements in process setpoint consistency and reliability. mdpi.com |

| Environmental Impact | Reduced waste and improved green chemistry metrics. | Process Mass Intensity (PMI) was significantly lower in a developed flow protocol compared to alternatives. nih.gov |

Development of this compound as a Probe in Chemical Biology Research

Sulfonyl-containing compounds, particularly sulfonyl fluorides, are valuable tools in chemical biology, acting as reactive probes to study protein function. enamine.netrsc.org They can form stable covalent bonds with nucleophilic residues like serine, lysine, and histidine in protein active sites. enamine.net

A key future direction is the development of this compound, or more likely its fluoride (B91410) analog (3-cyanopropane-1-sulfonyl fluoride), as a chemical probe. The aliphatic chain provides a flexible spacer, while the cyano group offers a strategic point for modification. The nitrile can be converted into other functionalities, such as an amine or a carboxylic acid, allowing for the attachment of reporter tags like fluorophores (e.g., NBD chloride) or biotin (B1667282) for target identification and visualization. libretexts.orgnih.gov The design of such probes can help in identifying the biological targets of bioactive molecules and elucidating their mechanisms of action. ljmu.ac.uk The development of sulfonyl fluoride probes has already advanced the discovery of modulators for challenging targets like cereblon (CRBN), demonstrating the power of this approach. rsc.org

Advanced Computational Design of Related Cyanoalkyl Sulfonyl Chlorides and Their Reactions

Computational chemistry is a powerful tool for accelerating chemical research. Future investigations should leverage computational methods to design novel cyanoalkyl sulfonyl chlorides with tailored properties and to predict their reactivity.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict activation energies, and understand the influence of substituents on reactivity. nih.gov This can guide the optimization of synthetic routes and the development of new catalytic transformations. For example, computational studies can help in designing photolabile protecting groups or predicting the outcomes of complex reactions involving sulfonyl chlorides. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of related cyanoalkyl sulfonyl chlorides with their chemical reactivity or biological activity. magtech.com.cnnih.gov By building predictive 3-D QSAR models, researchers can rationally design new derivatives with enhanced potency or selectivity for a specific biological target. magtech.com.cn Such models have been successfully used to discover highly potent inhibitors for various enzymes. magtech.com.cnnih.gov Applying these computational design principles to this compound and its analogues could unlock new applications in materials science and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-cyanopropane-1-sulfonyl chloride, and how can reaction conditions be optimized?